molecular formula C15H19ClN2S B13976652 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride CAS No. 63512-55-0

3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride

Cat. No.: B13976652
CAS No.: 63512-55-0
M. Wt: 294.8 g/mol
InChI Key: IISUOAKTJZTCTI-UHFFFAOYSA-M
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Description

3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride (CAS 63512-55-0) is an organic cationic compound with the molecular formula C 15 H 19 ClN 2 S and a molecular weight of 294.84 g/mol . It is part of the benzothiazolium chemical class, which is recognized for its structural designability and utility in developing new functional materials and ionic liquids . Researchers value this compound for its vinyl-piperidine substituent, which contributes to its properties and reactivity. Benzothiazolium derivatives, particularly those with extended vinyl chains, are of significant interest in materials science and biomedical research. Studies on analogous 3-methyl-2-alkylthio benzothiazolyl-based ionic liquids have demonstrated notable antibiotic activities, suggesting the potential for this compound class to be developed into surfactant antiseptics or agricultural chemicals . Furthermore, related benzothiazolinone derivatives are well-established in analytical chemistry, serving as high-sensitivity reagents for the detection and quantification of trace aldehydes, such as formaldehyde, in environmental and air quality monitoring . The mechanism for such detection typically involves a specific reaction with the analyte under acidic conditions, followed by oxidation to form a characteristic colored or fluorescent complex . 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is supplied for laboratory research purposes. It is intended for use by qualified researchers only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

63512-55-0

Molecular Formula

C15H19ClN2S

Molecular Weight

294.8 g/mol

IUPAC Name

3-methyl-2-(2-piperidin-1-ylethenyl)-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C15H19N2S.ClH/c1-16-13-7-3-4-8-14(13)18-15(16)9-12-17-10-5-2-6-11-17;/h3-4,7-9,12H,2,5-6,10-11H2,1H3;1H/q+1;/p-1

InChI Key

IISUOAKTJZTCTI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CN3CCCCC3.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride generally involves a nucleophilic addition or substitution reaction where 3-methylbenzothiazole is reacted with a piperidine derivative, typically under mild to moderate heating conditions. The reaction forms the quaternary ammonium salt by introducing the piperidinovinyl substituent at the 2-position of the benzothiazole ring, followed by chloride ion association.

This approach is consistent with the preparation of benzothiazolium salts, where the heterocyclic nitrogen or sulfur atoms act as nucleophilic sites for substitution or addition reactions with alkyl or vinyl amines such as piperidine.

Detailed Stepwise Synthesis

While specific experimental protocols for this exact compound are limited in publicly available literature, the synthesis can be inferred from analogous benzothiazolium salt preparations and the general principles of heterocyclic quaternization:

  • Starting Material Preparation:

    • 3-Methylbenzothiazole is synthesized or procured as the primary heterocyclic substrate.
  • Formation of 2-(2-piperidinovinyl) Substituent:

    • 3-Methylbenzothiazole undergoes a reaction with piperidine or a piperidine derivative containing a vinyl group.
    • This reaction likely proceeds via nucleophilic attack by the piperidine nitrogen on the 2-position of the benzothiazole ring, facilitated by the electrophilicity of the vinyl group.
    • Reaction conditions typically include controlled heating (temperature range may vary between 60–130 °C) and the use of solvents such as ethanol, methanol, or other polar aprotic solvents to enhance solubility and reaction kinetics.
  • Quaternization and Salt Formation:

    • The intermediate is then treated with hydrochloric acid or a chloride salt source to form the chloride salt of the quaternary ammonium compound.
    • The product precipitates or is isolated by solvent evaporation, filtration, and recrystallization.

Optimization of Reaction Parameters

  • Temperature: Moderate heating is crucial to facilitate the nucleophilic substitution without decomposing sensitive functional groups.
  • Solvent: Polar solvents are preferred to dissolve both reactants and promote ionic interactions.
  • Molar Ratios: Stoichiometric or slight excess of piperidine derivative ensures complete conversion of 3-methylbenzothiazole.
  • Reaction Time: Typically ranges from several hours to overnight, depending on the scale and conditions.

Comparative Analysis with Related Benzothiazolium Ionic Liquids

Although specific data on 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride are scarce, extensive research on structurally similar 3-methyl-2-alkylthio benzothiazolyl ionic liquids provides valuable insights into preparation methods and reaction outcomes.

Synthesis of 3-Methyl-2-alkylthio Benzothiazolyl Ionic Liquids

  • A three-step synthetic route is commonly employed:
    • Nucleophilic substitution of 2-mercaptobenzothiazole with alkyl bromides to yield 2-alkylthio benzothiazoles.
    • Quaternization with 4-methyl benzene sulfonic acid methyl ester to form 3-methyl-2-alkylthio benzothiazolium tosylates.
    • Anion exchange to obtain various ionic liquids with different anions such as bis(trifluoromethylsulfonyl)amide or hexafluorophosphate.

Reaction Conditions and Yields

Step Reaction Conditions Yield Range (%)
Nucleophilic substitution 338–343 K, 10–18 h 90.35–96.48
Quaternization ~403 K, 6–7 h 68–97
Anion exchange Room temperature, 12–13 h 90–99

The yields and purity are optimized by controlling temperature, reaction time, and purification methods such as silica gel chromatography and recrystallization.

Spectral and Analytical Characterization

Data Tables Summarizing Key Preparation Outcomes

Table 1. Representative Yields and Molecular Weights of Benzothiazolium Ionic Liquids (Analogous Compounds)

Entry Compound Abbreviation Molecular Weight (g/mol) Yield (%) Reaction Time (h)
A1 3-Methyl-2-S-C1-MBT [OTs] 367.51 97 6
A2 3-Methyl-2-S-C2-MBT [OTs] 381.53 95 6
A3 3-Methyl-2-S-C4-MBT [OTs] 409.59 85 6
A4 3-Methyl-2-S-C6-MBT [OTs] 437.64 72 6.5
A5 3-Methyl-2-S-C8-MBT [OTs] 465.69 68 7

Note: These compounds share structural similarities with the target compound and provide a benchmark for synthesis parameters and yields.

Research Outcomes and Observations

  • The synthesis of benzothiazolium salts like 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride requires careful control of reaction temperature and time to maximize yield and purity.
  • Nucleophilic substitution at the 2-position of benzothiazole is temperature-dependent, with moderate heating favoring substitution at the sulfur atom.
  • Quaternization reactions typically proceed efficiently at elevated temperatures (~403 K) with methyl ester sulfonates or similar electrophiles.
  • Anion exchange reactions enable tuning of physical and chemical properties, including solubility and thermal stability.
  • Analogous benzothiazolium ionic liquids exhibit melting points ranging from viscous liquids to solids depending on alkyl chain length and anion type.
  • Spectral analysis confirms the structural integrity of synthesized compounds.
  • The methodologies applied to related benzothiazolium compounds can be adapted for the preparation of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride, with optimization based on the specific piperidinovinyl substituent.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides , while reduction may produce benzothiazole derivatives with reduced functional groups .

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research .

Biology: In biological research, this compound is studied for its potential biological activity . It may be used in the development of bioactive molecules and pharmaceuticals .

Medicine: In medicine, 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It may also be employed in the development of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzothiazolium Derivatives

Benzothiazolium derivatives are widely studied for their tunable optical properties and reactivity. Below is a detailed comparison of 3-methyl-2-(2-piperidinovinyl)benzothiazolium chloride with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 3 Substituent at Position 2 Counterion Key Properties/Applications
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride Methyl 2-Piperidinovinyl Chloride Hypothesized use in optoelectronics; enhanced solubility due to piperidine
3-Methyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides (5a-h) Methyl (E)-2-(5-arylfuran-2-yl)vinyl Iodide Fluorescent dyes; planar furan groups enable π-π stacking
3-Benzyl-2-{(E)-2-[5-(methoxycarbonyl)furopyrrolyl]vinyl}-1,3-benzothiazolium bromide (9) Benzyl Methoxycarbonyl-furopyrrolyl vinyl Bromide Potential bioimaging agents; electron-withdrawing groups alter absorption spectra
Thioflavin-T (3,6-dimethyl-2-(4-methylaminophenyl)benzothiazolium cation) 3,6-Dimethyl 4-Methylaminophenyl Variable Amyloid fibril detection; strong fluorescence in hydrophobic environments

Key Observations :

Thioflavin-T’s 4-methylaminophenyl group enables selective binding to amyloid fibrils, a property absent in furan- or piperidine-substituted analogs .

Counterion Influence :

  • Chloride and bromide counterions generally enhance solubility in polar solvents compared to iodides, which may precipitate in aqueous systems .

Spectroscopic Properties: Compounds with aryl-furan substituents (e.g., 5a-h) exhibit redshifted UV-Vis absorption due to extended conjugation, whereas the piperidinovinyl group may introduce steric hindrance, reducing aggregation-induced emission . Thioflavin-T’s fluorescence quantum yield is significantly higher (Φ ~0.7) than most synthetic benzothiazolium salts, attributed to its rigid dimethylaminophenyl substituent .

Biological Activity

3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is a synthetic compound that has garnered attention in biological research for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C14_{14}H16_{16}ClN2_2S
  • Molecular Weight : 284.80 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate biological pathways, potentially influencing cellular processes such as apoptosis and cell proliferation. The specific mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator of certain signaling pathways involved in cancer progression and other diseases.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Case Studies and Research Findings

  • Anticancer Studies :
    • A study explored the synthesis of related benzothiazole compounds and their effects on cancer cell lines. The results indicated that modifications in the benzothiazole structure could enhance cytotoxicity and selectivity towards cancer cells .
  • Molecular Docking Studies :
    • Molecular docking analyses have been employed to predict the binding affinity of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride to various protein targets involved in cancer pathways. These studies suggest potential interactions with active sites critical for therapeutic efficacy .
  • Comparative Analysis :
    • Comparative studies with similar compounds reveal that the unique structural features of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride may confer distinct biological activities, making it a valuable candidate for further exploration in drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerMyeloma
Compound BAntimicrobialGram-positive bacteria
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloridePotential AnticancerVarious Cancer Lines

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